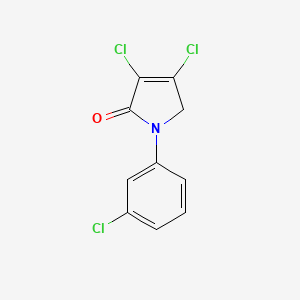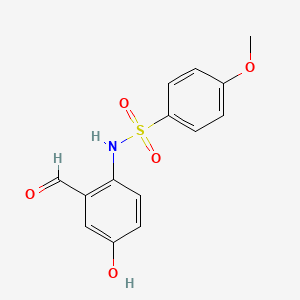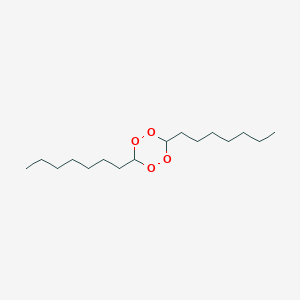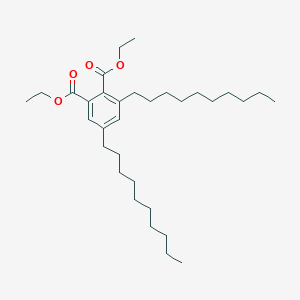![molecular formula C14H11N3O2S B12582530 8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide CAS No. 648896-13-3](/img/structure/B12582530.png)
8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide is a complex organic compound that features a quinoline core substituted with a hydroxy group at the 8th position and a carboxamide group at the 2nd position. The carboxamide group is further substituted with a thiazolylmethyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide typically involves multiple steps One common synthetic route starts with the preparation of 8-hydroxyquinoline, which is then subjected to carboxylation to introduce the carboxamide group at the 2nd positionThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 8th position can be oxidized to form a quinone derivative.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The thiazolylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Wirkmechanismus
The mechanism of action of 8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. It can also intercalate into DNA, disrupting replication and transcription. Additionally, the thiazole ring can interact with proteins, affecting their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycine: An antineoplastic drug containing a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole ring.
Uniqueness
8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide is unique due to its combination of a quinoline core with a thiazolylmethyl group. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications in scientific research.
Eigenschaften
CAS-Nummer |
648896-13-3 |
|---|---|
Molekularformel |
C14H11N3O2S |
Molekulargewicht |
285.32 g/mol |
IUPAC-Name |
8-hydroxy-N-(1,3-thiazol-2-ylmethyl)quinoline-2-carboxamide |
InChI |
InChI=1S/C14H11N3O2S/c18-11-3-1-2-9-4-5-10(17-13(9)11)14(19)16-8-12-15-6-7-20-12/h1-7,18H,8H2,(H,16,19) |
InChI-Schlüssel |
FHTPYPBKXYXMRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)NCC3=NC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Amino-N~1~,N~3~-bis[3-(diethylamino)propyl]benzene-1,3-dicarboxamide](/img/structure/B12582456.png)

![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12582470.png)
![Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl-](/img/structure/B12582476.png)

![4-Methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-2H-1-benzopyran-2,7(3H)-dione](/img/structure/B12582494.png)
![3-[4-(Pyridin-3-yloxy)phenoxy]pyridine](/img/structure/B12582496.png)

![2,3,5,6-Tetrachloro-4-{[oxo(diphenyl)-lambda~6~-sulfanylidene]amino}pyridine](/img/structure/B12582501.png)
![Acetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12582516.png)

![N-[1-(Cyclohexylamino)-1-oxo-2-butanyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B12582527.png)
